

Spectroscopic data of 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde

Cat. No.: B112562

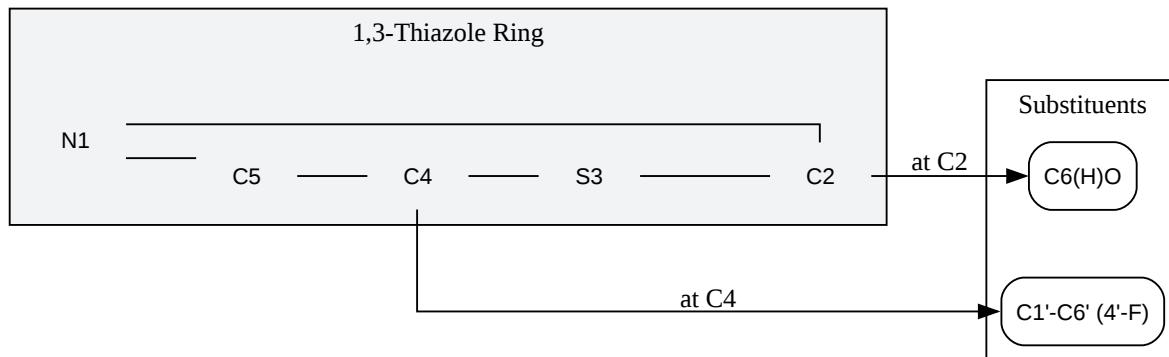
[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Profile of **4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde**

Prepared by: Gemini, Senior Application Scientist

Introduction

4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde (CAS No. 383142-69-6) is a heterocyclic aldehyde of significant interest in medicinal chemistry and materials science.[\[1\]](#)[\[2\]](#) Its structure, featuring a fluorinated aromatic ring coupled with a reactive thiazole-carbaldehyde moiety, makes it a valuable intermediate for the synthesis of novel therapeutic agents, including potential anticancer and anti-inflammatory drugs.[\[2\]](#) The presence of the fluorine atom can enhance metabolic stability and binding affinity, a common strategy in modern drug design.[\[2\]](#)


This guide provides a comprehensive analysis of the expected spectroscopic characteristics of this compound. As a self-validating framework for researchers, we will not only present the anticipated data but also delve into the underlying principles and experimental methodologies required for its accurate acquisition and interpretation. The insights herein are synthesized from established spectroscopic principles and data from structurally analogous compounds reported in the literature.

Molecular Structure and Spectroscopic Implications

A thorough understanding of the molecule's structure is paramount for predicting and interpreting its spectroscopic output. The key features include:

- A 1,3-thiazole ring, an electron-rich five-membered heterocycle.
- An aldehyde group (-CHO) at the C2 position, which is strongly electron-withdrawing and possesses characteristic spectroscopic signatures.
- A 4-fluorophenyl group at the C4 position, whose electronic effects and fluorine atom will introduce distinct patterns, particularly in NMR and IR spectroscopy.

Below is the chemical structure with standardized numbering for spectroscopic assignment.

[Click to download full resolution via product page](#)

Caption: Logical structure of **4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

Experimental Protocol: ^1H and ^{13}C NMR Acquisition

A self-validating protocol ensures reproducibility and accuracy.

- Sample Preparation: Dissolve 5-10 mg of **4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde** in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). The choice of solvent is critical; CDCl_3 is standard, but DMSO-d_6 may be used if solubility is an issue.
- Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.^[3]
- ^1H NMR Acquisition: Acquire data using a standard pulse sequence. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all unique carbon atoms. A longer acquisition time and more scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ^{13}C .

Expected ^1H NMR Spectrum

The proton spectrum is predicted to show distinct signals for the aldehyde, thiazole, and fluorophenyl protons.

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale
Aldehyde-H (CHO)	9.8 - 10.1	Singlet (s)	-	The strongly deshielded environment of the aldehyde proton places it far downfield.[3]
Thiazole-H5	7.9 - 8.2	Singlet (s)	-	This proton is on the electron-rich thiazole ring, adjacent to sulfur, and its chemical shift is consistent with similar thiazole systems.[4][5]
Phenyl-H2', H6'	7.9 - 8.1	Doublet of doublets (dd) or Multiplet (m)	$\sim 8\text{-}9$ (^3JHH), $\sim 5\text{-}6$ (^4JHF)	These protons are ortho to the thiazole ring and meta to the fluorine atom. They exhibit coupling to both H3'/H5' and the fluorine.
Phenyl-H3', H5'	7.2 - 7.4	Doublet of doublets (dd) or Multiplet (m)	$\sim 8\text{-}9$ (^3JHH), $\sim 8\text{-}9$ (^3JHF)	These protons are ortho to the fluorine atom and show strong coupling to it, as well as to H2'/H6'.

Expected ^{13}C NMR Spectrum

The ^{13}C NMR spectrum provides a carbon count and information about the electronic environment of each carbon atom.

Carbon Assignment	Expected Chemical Shift (δ , ppm)	Expected C-F Coupling	Rationale
Aldehyde (C=O)	182 - 186	-	The carbonyl carbon of an aldehyde is highly deshielded.
Thiazole C2	167 - 171	-	This carbon is bonded to two heteroatoms (N, S) and the aldehyde group, placing it significantly downfield. ^[4]
Thiazole C4	158 - 162	-	Attached to the fluorophenyl group and two heteroatoms, this carbon is also highly deshielded. ^[4]
Thiazole C5	120 - 124	-	This is the only CH carbon in the thiazole ring, generally appearing at a lower chemical shift than the substituted carbons. ^[4]
Phenyl C1' (ipso)	128 - 132	$^2\text{JC-F} \approx 8-10 \text{ Hz}$	The chemical shift is influenced by the thiazole substituent, with observable coupling to the fluorine atom.
Phenyl C2', C6'	129 - 131	$^3\text{JC-F} \approx 9-10 \text{ Hz}$	These carbons are ortho to the thiazole substituent.
Phenyl C3', C5'	116 - 118	$^2\text{JC-F} \approx 22 \text{ Hz}$	These carbons are ortho to the fluorine

atom and show characteristic coupling.[4]

Phenyl C4' (C-F)	164 - 167	$^1\text{JC-F} \approx 250$ Hz	The ipso-carbon bonded to fluorine exhibits a very large one-bond coupling constant and is significantly deshielded.[4]
------------------	-----------	--------------------------------	---

Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is essential for identifying the key functional groups present in the molecule.

Experimental Protocol: FT-IR Acquisition

- Technique: Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.
- Data Acquisition: Record the spectrum typically from 4000 to 400 cm^{-1} .
- Background Correction: A background spectrum of the empty ATR crystal or KBr pellet must be recorded and subtracted from the sample spectrum to ensure accuracy.

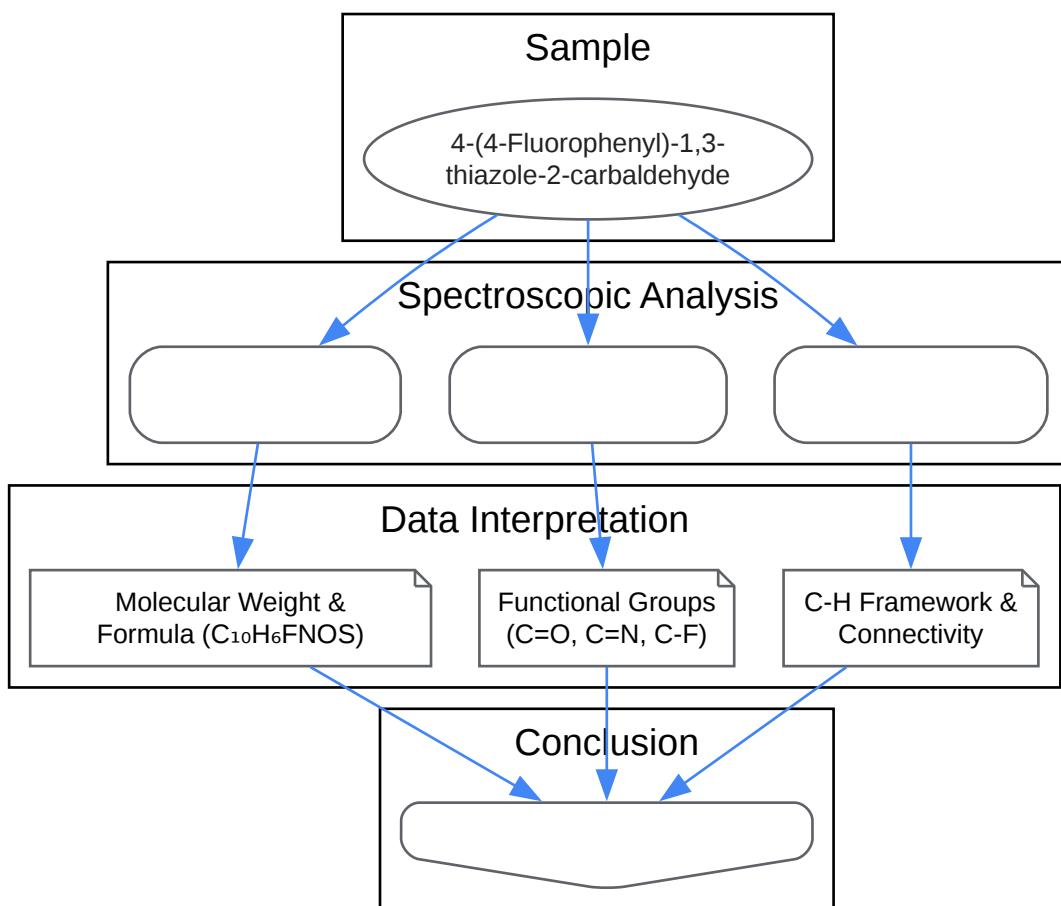
Expected Characteristic Absorption Bands

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity	Rationale
~3100	Aromatic/Thiazole C-H stretch	Medium-Weak	Characteristic of sp ² C-H bonds.
~2850, ~2750	Aldehyde C-H stretch	Weak	Fermi resonance doublet, a hallmark of the aldehyde C-H bond.
1690 - 1710	C=O stretch (Aldehyde)	Strong	The strong, sharp absorption in this region is a definitive indicator of the carbonyl group. ^[5]
1580 - 1610	C=N stretch (Thiazole)	Medium-Strong	Characteristic stretching vibration of the imine functionality within the thiazole ring. ^[6]
1450 - 1550	C=C stretch (Aromatic/Thiazole)	Medium	Multiple bands are expected from the phenyl and thiazole rings.
1220 - 1260	C-F stretch	Strong	The carbon-fluorine bond gives rise to a very strong and characteristic absorption band.
~840	C-H out-of-plane bend	Strong	Indicative of 1,4-disubstitution (para) on the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.

Experimental Protocol: MS Acquisition


- Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, likely to produce a strong protonated molecular ion $[M+H]^+$.^[3]
- Mass Analyzer: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap is recommended to determine the exact mass, allowing for molecular formula confirmation.^[7]
- Data Analysis: Analyze the spectrum for the molecular ion peak and characteristic isotopic patterns. The presence of sulfur will result in a small but detectable $[M+2]^+$ peak (~4.4% of the M^+ peak).

Expected Data

- Molecular Formula: $C_{10}H_6FNOS$ ^[8]
- Molecular Weight: 207.23 g/mol ^[8]
- Expected $[M+H]^+$ (HRMS): m/z 208.0230 (Calculated for $C_{10}H_7FNOS^+$)
- Key Fragmentation Pathways:
 - Loss of carbon monoxide (CO) from the aldehyde group: $[M+H - 28]^+$
 - Cleavage of the thiazole ring.
 - Loss of the formyl radical (-CHO).

Workflow for Spectroscopic Elucidation

The synergy between these techniques provides a robust validation of the chemical structure.

[Click to download full resolution via product page](#)

Caption: A comprehensive workflow for structural elucidation using multiple spectroscopic techniques.

Conclusion

This guide outlines the expected spectroscopic profile of **4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde** and provides the necessary experimental framework for its verification. By cross-referencing data from ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry, researchers can unambiguously confirm the identity and purity of their synthesized compound. The methodologies and predicted data serve as a reliable benchmark for drug development professionals and scientists working with this important chemical entity.

References

- Asmat, S., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega.
- Supporting Information for an unspecified article, providing NMR data for various aldehydes. (Source details limited).
- SpectraBase. (2026). 4-Thiazolecarboxaldehyde, 5-(2-fluorophenyl)-2,3-dihydro-2-thioxo-. Wiley-VCH GmbH.
- Asmat, S., et al. (2023). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. National Institutes of Health (PMC).
- PubChem. 4-Methyl-1,3-thiazole-2-carbaldehyde. National Center for Biotechnology Information.
- SpectraBase. (2026). thiazole, 4-(4-fluorophenyl)-2-(3-phenyl-1-pyrrolidinyl)-. Wiley-VCH GmbH.
- Supporting Information for Palladium-Catalyzed Synthesis of Aldehydes. (Source details limited).
- Kariuki, B. M., et al. (2021). Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-...). Cardiff University ORCA.
- Flack, H. D., et al. (2021). 1,3-Thiazole-4-carbonitrile. National Institutes of Health (PMC).
- Chen, Y-L., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health (PMC).
- Singh, H., & Kumar, R. (2023). Synthesis, Characterization, Antimicrobial And Anticancer Evaluation Of 3-(4-(4-Bromophenyl) Thiazol-2-Yl)-2-(Substituted Phenyl) Thiazolidin. Journal of Pharmaceutical Negative Results.
- ResearchGate. (2023). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. ResearchGate GmbH.
- Eremin, D. B., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. National Institutes of Health (PMC).
- ResearchGate. (2018). IR Spectra of 4-(4-methoxyphenyl)-2-(2-(2-nitrobenzylidene)hydrazinyl)thiazole(2d). ResearchGate GmbH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Buy 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde | 383142-69-6 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. rsc.org [rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-(4-FLUOROPHENYL)-1,3-THIAZOLE-2-CARBALDEHYDE | 383142-69-6 [m.chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic data of 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112562#spectroscopic-data-of-4-(4-fluorophenyl)-1,3-thiazole-2-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com